molecular formula C17H16N2O B13580641 N-(1-phenylethyl)-1H-indole-2-carboxamide

N-(1-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B13580641
M. Wt: 264.32 g/mol
InChI Key: LXOLJUFDIYRFOD-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of an indole core substituted with a phenylethyl group and a carboxamide group. It is often considered a “privileged scaffold” within the drug discovery arena due to its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-(1-phenylethyl)-1H-indole-2-carboxamide involves the N-alkylation of indoles. This can be achieved through copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. The reaction is performed in the presence of copper iodide and potassium hydroxide, utilizing tri(p-tolyl)phosphine as a ligand . Another method involves the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that is rapid and high-yielding .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Fischer indolisation–N-alkylation approach is particularly suitable for industrial applications due to its efficiency in terms of time, cost, yield, and labor .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(1-phenylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N2O/c1-12(13-7-3-2-4-8-13)18-17(20)16-11-14-9-5-6-10-15(14)19-16/h2-12,19H,1H3,(H,18,20)

InChI Key

LXOLJUFDIYRFOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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